3-(2-Biphenyl)-1-propene
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Description
Synthesis Analysis
In the synthesis of related compounds, different strategies are employed. For instance, the BF2 complex of a phenyl-propane-dione derivative is prepared to study the effects of electron-donating groups on π-delocalization . Another approach involves the reaction of bis(phenylsulfonyl)-1,3-butadiene with various anions to synthesize fused cyclopentenes, demonstrating a novel synthesis route . Additionally, the substitution of hydrogen atoms by other radicals in a bis-(hydroxyphenyl)-propanedione derivative is achieved by reacting with electrophiles, leading to the formation of flavones and metal complexes .
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques like X-ray diffraction analysis. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene is found to have a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings . Similarly, the crystal structure of a hydroxyphenyl-propenone derivative reveals specific dihedral angles between the benzene rings and the prop-2-en-1-one group .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. The bis(phenylsulfonyl)-1,3-butadiene reacts with anions in a tandem Michael reaction sequence, leading to the formation of bicyclo[3.3.0]octenes . The reactivity of the methinic carbon in a bis-(hydroxyphenyl)-propanedione derivative is altered by introducing different radicals, affecting the formation of metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using different analytical techniques. For instance, the emission properties of a BF2 complex are studied, revealing multiple chromisms and solid-state emission that can be modulated by external stimuli . The electronic properties of a synthesized methoxyphenyl-propenone compound are examined using density functional theory, revealing insights into its electrophilic sites and non-covalent interactions . The molecular docking of a hydroxyphenyl-propenone compound suggests potential biological activity, supported by quantum computational analysis .
Scientific Research Applications
Catalytic Behavior in Organic Synthesis
The compound "3-(2-Biphenyl)-1-propene" has been studied for its role in catalysis, particularly in organic synthesis. For instance, a study by Bianchini et al. (1990) explored the regioselective formation of 2-(benzoyloxy)propene through the catalytic action of rhodium(I) monohydrides on 1-alkynes and carboxylic acids, highlighting the importance of such biphenyl compounds in enhancing selectivity and efficiency in organic transformations (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
Photophysical Properties
The electronic structure of π-conjugated redox systems with borane/borataalkene end groups, including biphenyl derivatives, has been studied by Fiedler et al. (1996). This research provides insights into the long-wavelength absorption maxima in the visible or near-infrared region, which is significant for understanding and developing new materials with specific optical properties (Fiedler, Záliš, Klein, Hornung, & Kaim, 1996).
Metal-Organic Frameworks
Research by Sun et al. (2009) demonstrated the role of biphenyl derivatives in the formation of entangled metal-organic frameworks. These frameworks are crucial in various applications like gas storage, catalysis, and drug delivery (Sun, Qi, Che, Batten, & Zheng, 2009).
Polymer Photovoltaics
Dang, Hirsch, and Wantz (2011) investigated the use of biphenyl-containing poly(1-alkynes) in polymer-based photovoltaic cells. Their findings highlight the potential of these compounds in improving the efficiency and functionality of solar cells (Dang, Hirsch, & Wantz, 2011).
properties
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 |
Source
|
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Biphenyl)-1-propene | |
CAS RN |
41658-35-9 |
Source
|
Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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